Lithium, (4-butylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (4-butylphenyl)- is an organolithium compound that features a lithium atom bonded to a 4-butylphenyl group Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (4-butylphenyl)- typically involves the reaction of 4-butylbromobenzene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
4-butylbromobenzene+2 Li→Lithium, (4-butylphenyl)-+LiBr
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium, (4-butylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Can displace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.
Protic Solvents: Reacts with water or alcohols to form the corresponding hydrocarbon and lithium hydroxide or lithium alkoxide.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Hydrocarbons: From reactions with protic solvents.
Scientific Research Applications
Chemistry
In organic synthesis, Lithium, (4-butylphenyl)- is used as a strong nucleophile and base. It is employed in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, organolithium compounds can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry
In the materials science industry, organolithium compounds are used in the production of polymers and other advanced materials. They can initiate polymerization reactions and modify polymer structures to enhance their properties.
Mechanism of Action
The mechanism of action of Lithium, (4-butylphenyl)- primarily involves its role as a nucleophile and base. The lithium atom, being highly electropositive, imparts a strong nucleophilic character to the compound. This allows it to attack electrophilic centers in various substrates, facilitating the formation of new bonds. The compound can also deprotonate weak acids, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Lithium, (4-tert-butylphenyl)-
- Lithium, (4-methylphenyl)-
- Lithium, (4-ethylphenyl)-
Uniqueness
Lithium, (4-butylphenyl)- is unique due to the presence of the butyl group, which can influence the compound’s reactivity and solubility. Compared to its methyl and ethyl analogs, the butyl group provides greater steric bulk, which can affect the compound’s behavior in certain reactions. Additionally, the butyl group can impart different physical properties, such as boiling point and solubility, compared to shorter alkyl chains.
Properties
CAS No. |
10104-42-4 |
---|---|
Molecular Formula |
C10H13Li |
Molecular Weight |
140.2 g/mol |
IUPAC Name |
lithium;butylbenzene |
InChI |
InChI=1S/C10H13.Li/c1-2-3-7-10-8-5-4-6-9-10;/h5-6,8-9H,2-3,7H2,1H3;/q-1;+1 |
InChI Key |
ALTKUUOLQQJUSU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCC1=CC=[C-]C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.